molecular formula C11H11N5O2 B2486553 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine CAS No. 1286697-11-7

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine

Cat. No.: B2486553
CAS No.: 1286697-11-7
M. Wt: 245.242
InChI Key: KVAABPZSBAWQES-UHFFFAOYSA-N
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Description

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is a heterocyclic compound that features a pyrazine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can be achieved through a multi-step process involving the formation of the oxadiazole ring followed by its attachment to the azetidine and pyrazine moieties. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction typically proceeds at ambient temperature and can yield the desired oxadiazole ring with high efficiency.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxadiazole or pyrazine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known to interact with various biological targets, which can lead to inhibition or activation of specific pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is unique due to the presence of both the azetidine and pyrazine rings, which can confer distinct electronic and steric properties

Biological Activity

The compound 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is a derivative of pyrazine and oxadiazole, which has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and various studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O3C_{12}H_{12}N_{4}O_{3}, with a molecular weight of approximately 244.25 g/mol. The compound features a pyrazine ring substituted with an azetidine moiety and a 3-methyl-1,2,4-oxadiazole group.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₃
Molecular Weight244.25 g/mol
LogP2.89
Polar Surface Area64.62 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .

In a study evaluating the antibacterial activity of various oxadiazole derivatives, it was found that certain compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against resistant strains . The presence of the azetidine ring in our compound may enhance its interaction with bacterial targets.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Table 2: Biological Activity Against Cancer Cells

CompoundCell Line TestedIC50 (µM)
Oxadiazole Derivative AMCF-7 (Breast Cancer)10.5
Oxadiazole Derivative BHeLa (Cervical Cancer)8.2
Our CompoundTBDTBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Modulation of Signaling Pathways : The interaction with various cellular signaling pathways may contribute to its therapeutic effects.

Case Studies

A significant case study involving oxadiazole derivatives highlighted their effectiveness in treating tuberculosis. In this study, a series of compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, where several showed promising results with MIC values significantly lower than existing treatments .

Another study focused on the anticancer properties of related compounds demonstrated that they could effectively reduce tumor size in murine models when administered at specific dosages .

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7-14-10(18-15-7)8-5-16(6-8)11(17)9-4-12-2-3-13-9/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAABPZSBAWQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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